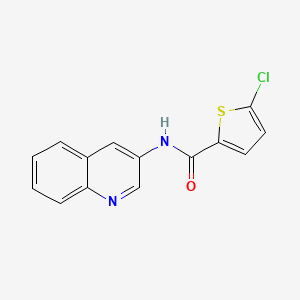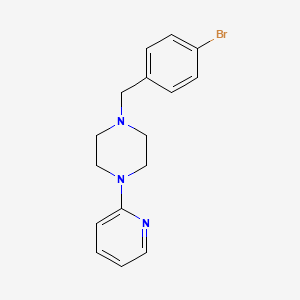
1-(2,4-difluorobenzyl)-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-(2,4-difluorobenzyl)-4-(2-fluorophenyl)piperazine and its related compounds involves complex organic synthesis techniques aimed at confirming the proposed structures of metabolites or derivatives. For instance, Ohtaka et al. (1989) synthesized metabolites related to cerebral vasodilators to confirm their structures through synthesis of authentic compounds (Ohtaka, Hori, Iemura, & Yumioka, 1989).
Molecular Structure Analysis
The molecular structure of such compounds has been extensively studied through various techniques, including X-ray diffraction studies. Sanjeevarayappa et al. (2015) conducted X-ray diffraction studies on a closely related compound to understand its crystalline structure and intermolecular interactions (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
The chemical properties of these derivatives can be explored through their reactions and the subsequent formation of new compounds. The transformations include processes like hydroformylation which play a key role in the synthesis of neuroleptic agents, as detailed by Botteghi et al. (2001) in their work on synthesizing key intermediates for Fluspirilen and Penfluridol (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Physical Properties Analysis
The physical properties of these compounds, such as their crystalline structure and lipophilicity, are crucial for their potential application in pharmaceuticals. For example, He et al. (2017) designed and synthesized novel piperazine compounds with low lipophilicity for imaging σ1 receptors in the brain, highlighting the importance of these properties in medical applications (He et al., 2017).
特性
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2/c18-14-6-5-13(16(20)11-14)12-21-7-9-22(10-8-21)17-4-2-1-3-15(17)19/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWNVXTUUGCCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-thienyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5640215.png)
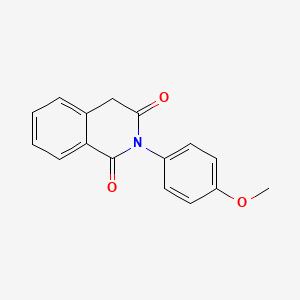
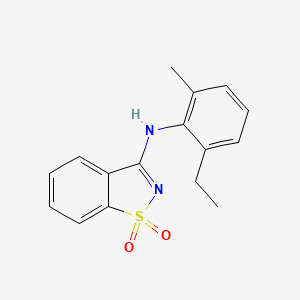
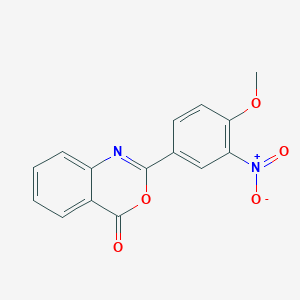
![N-methyl-1-phenyl-N-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5640241.png)
![3-(4-methylphenyl)-N-{2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5640253.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5640262.png)
![N,N-diethyl-4-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B5640266.png)
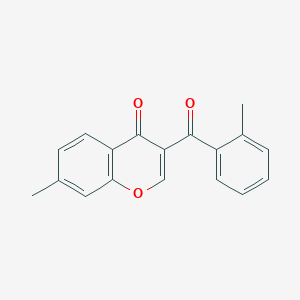

![4-{[4'-(difluoromethoxy)biphenyl-3-yl]methyl}morpholine](/img/structure/B5640279.png)
